4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate
Overview
Description
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is a chemical compound known for its utility in organic synthesis and proteomics research . It is characterized by its unique structure, which includes a perhydro-1,4-diazepine ring substituted with a methyl group and a benzoic acid moiety.
Preparation Methods
The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate typically involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The perhydro-1,4-diazepine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, facilitating the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate include:
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a piperazine ring instead of a perhydro-1,4-diazepine ring.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Another similar compound used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific ring structure and its applications in proteomics research.
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-2-8-15(10-9-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZVHMAKWMCIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640323 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303134-03-4 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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